molecular formula C19H22N2O4 B5304971 N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5304971
M. Wt: 342.4 g/mol
InChI Key: STGDWGJFMBVVBA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as EFPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFPAC belongs to the class of piperidine carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide exerts its pharmacological effects by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. Additionally, N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting their proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to exhibit low toxicity and good bioavailability, making it a suitable candidate for further preclinical and clinical studies.
However, one of the limitations of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide is its relatively complex synthesis process, which may limit its availability for large-scale studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide and its potential side effects.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide-based drugs for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide and to identify potential side effects.
Another potential future direction is the development of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide-based drugs for the treatment of cancer. Preclinical studies have shown promising results in this area, and further studies are needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide in clinical trials.
Overall, N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases. Further research is needed to fully understand its pharmacological properties and to identify its potential therapeutic applications.

Synthesis Methods

N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-ethoxyaniline with ethyl 2-furoate in the presence of a base to form N-(4-ethoxyphenyl)-2-furoylacetamide. This intermediate product is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to yield N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to possess antitumor properties and has shown promising results in preclinical studies for the treatment of cancer.

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-16-7-5-15(6-8-16)20-18(22)14-9-11-21(12-10-14)19(23)17-4-3-13-25-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGDWGJFMBVVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

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